

Piperazine Phosphate: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Piperazine phosphate

Cat. No.: B155433

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This technical guide provides an in-depth overview of **piperazine phosphate**, an anthelmintic agent widely used in veterinary medicine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental protocols.

Core Properties of Piperazine Phosphate

Piperazine phosphate is the phosphate salt of piperazine, an organic compound containing a six-membered ring with two opposing nitrogen atoms.^[1] It is formulated as a salt to improve stability.^[2]

Property	Value	References
Chemical Name	Piperazine phosphate	[2][3][4][5]
Synonyms	Piperazinium dihydrogen phosphate	[3][4]
CAS Number	14538-56-8 (monophosphate)	[2][3][4][5]
18534-18-4 (monohydrate)	[6][7][8]	
1951-97-9	[9]	
Molecular Formula	C ₄ H ₁₀ N ₂ · H ₃ PO ₄	
C ₄ H ₁₀ N ₂ · H ₃ PO ₄ · H ₂ O (monohydrate)	[7][8]	[1][3][5]
Molecular Weight	184.13 g/mol	[1][2][3][4]
202.15 g/mol (monohydrate)	[7]	
Appearance	White crystalline powder	[8]
Solubility	Sparingly soluble in water	[8]

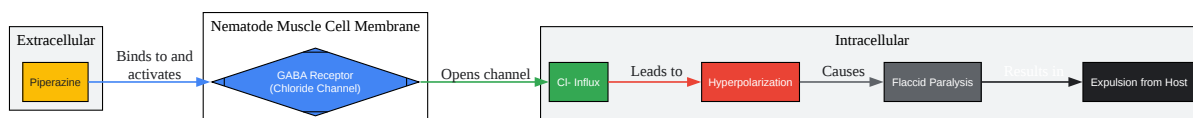
Anthelmintic Mechanism of Action

Piperazine's efficacy as an anthelmintic stems from its effect on the neuromuscular system of susceptible parasites, primarily ascarids (roundworms).[3][5] It functions as a gamma-aminobutyric acid (GABA) receptor agonist.[6][10]

The mechanism involves the following steps:

- Piperazine mimics the action of GABA, an inhibitory neurotransmitter in nematodes.[6]
- It binds to GABA receptors on the parasite's muscle cells, increasing the influx of chloride ions.[6]
- This leads to hyperpolarization of the nerve membrane, making the muscle cells less excitable.[6][11]

- The result is a flaccid paralysis of the worm.[3][6][8]
- Unable to maintain their position in the gastrointestinal tract, the paralyzed worms are expelled from the host's body by normal peristaltic activity.[3][6]



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Anthelmintic Mechanism of **Piperazine Phosphate**.

Pharmacokinetic Profile

Piperazine is readily absorbed from the gastrointestinal tract following oral administration.[2][3] Peak plasma concentrations are typically reached within 1 to 2 hours.[2] The compound is partly metabolized, and both the unchanged drug and its metabolites are rapidly excreted, primarily through the urine.[2][6]

Table 2: Pharmacokinetic Parameters in Swine and Poultry

Parameter	Swine	Poultry	References
Dose (as base)	110 mg/kg bw	32 mg/kg bw	[12]
Absorption	Rapidly absorbed	Rapidly absorbed	[2]
Peak Plasma Time	~1 hour	Not specified	[12]
Excretion	~55% in urine, ~16% in feces	>70% within 24 hours	[2]
Unchanged Drug in Excreta	60-80%	High proportion	[2]
Withdrawal Period (Meat)	7 days	Not required	[13]

Experimental Protocols

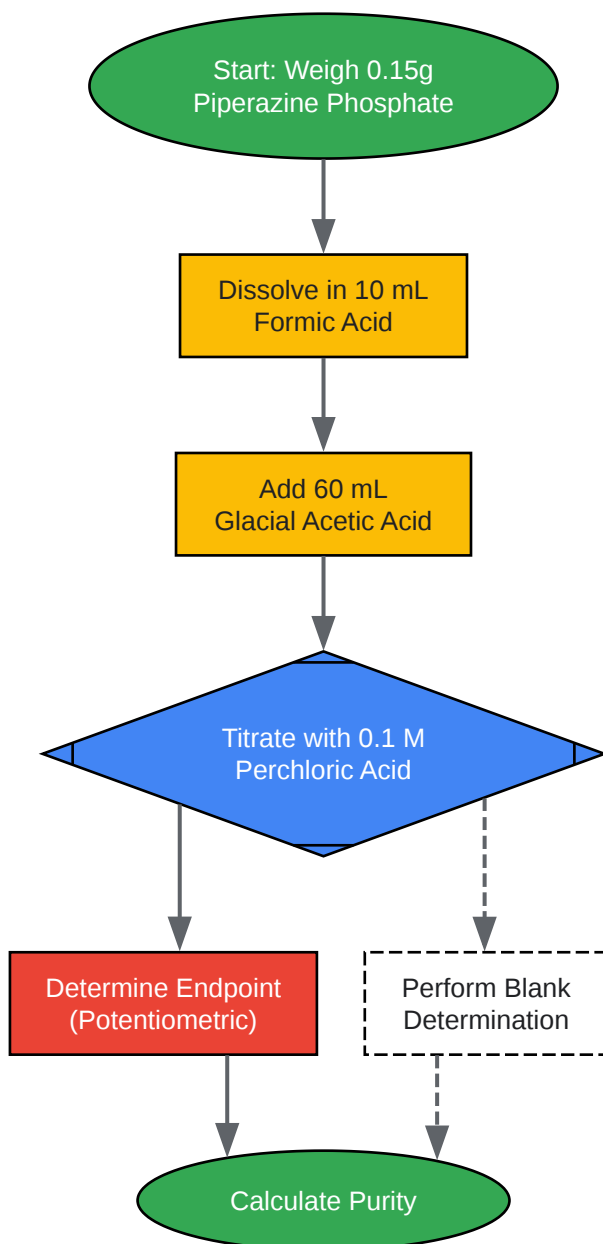
Assay of Piperazine Phosphate (Potentiometric Titration)

This protocol determines the purity of a **piperazine phosphate** sample.

Methodology:

- Sample Preparation: Accurately weigh approximately 0.15 g of the **piperazine phosphate** sample.
- Dissolution: Dissolve the sample in 10 mL of formic acid.
- Titration Medium: Add 60 mL of glacial acetic acid.
- Titration: Titrate the solution with 0.1 mol/L perchloric acid, using a potentiometer to determine the endpoint.
- Blank Determination: Perform a blank titration with the same quantities of reagents but without the sample.

- Calculation: Correct the sample titration volume for the blank volume and calculate the percentage of **piperazine phosphate**.



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Workflow for **Piperazine Phosphate** Assay.

Colorimetric Determination in Pharmaceutical Formulations

This method is used for quantifying piperazine in preparations like tablets or syrups.[7]

Methodology:

- **Standard Preparation:** Prepare a standard solution of piperazine citrate. Transfer aliquots (e.g., 1.0 to 5.0 mL) into a series of 20 mL volumetric flasks.
- **Sample Preparation:** For tablets, weigh and powder an amount equivalent to 100 mg of piperazine. For syrup, measure a volume equivalent to 100 mg. Dissolve in a 100 mL standard flask and make up to volume. Dilute 20 mL of this solution into a 50 mL volumetric flask.^[7]
- **Reaction:** To each flask (standards and sample), add 2 mL of buffer solution (pH 5.4) and 2 mL of p-benzoquinone solution.^[7]
- **Incubation:** Allow the reaction to stand for 30 minutes for color development.^[7]
- **Measurement:** Dilute each flask to volume with distilled water. Measure the absorbance of the colored solutions at 516 nm against a reagent blank.^[7]
- **Quantification:** Construct a calibration curve from the standards and determine the concentration of piperazine in the sample.

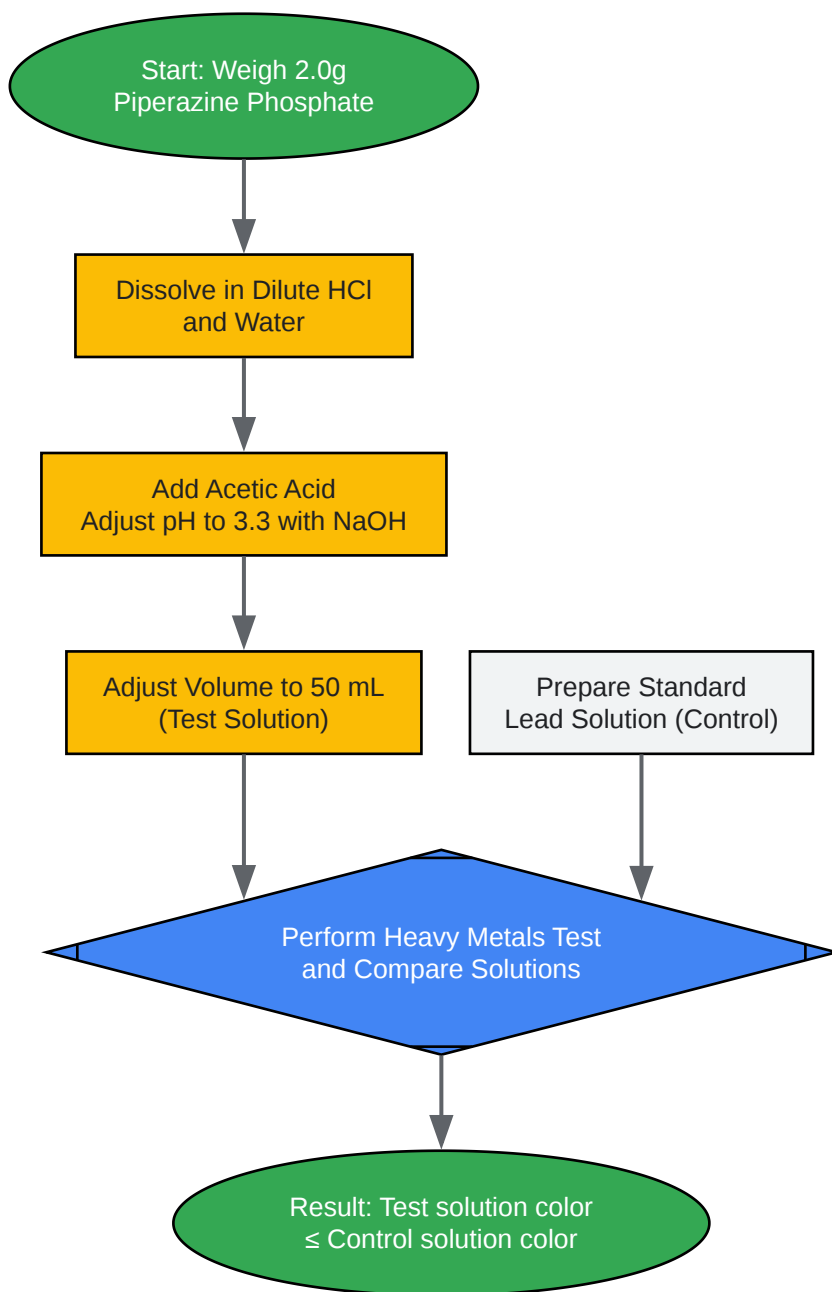
Purity Testing: Heavy Metals

This protocol is a limit test to ensure heavy metal impurities are below a specified threshold.^[4]

Methodology:

- **Sample Preparation:** Dissolve 2.0 g of **piperazine phosphate** in 5 mL of dilute hydrochloric acid and 30 mL of water.
- **pH Adjustment:** Add 2 mL of dilute acetic acid, then adjust the pH to 3.3 using sodium hydroxide solution.
- **Final Volume:** Add water to make a final volume of 50 mL. This is the test solution.
- **Control Preparation:** Prepare a standard lead solution (e.g., 2.0 mL of a 10 ppm standard).

- Comparison: Perform the heavy metals test according to standard pharmacopeial methods, comparing the color produced by the test solution to that of the control solution. The test solution should not produce a darker color than the control (limit: not more than 10 ppm).[4]



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Workflow for Heavy Metals Purity Test.

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